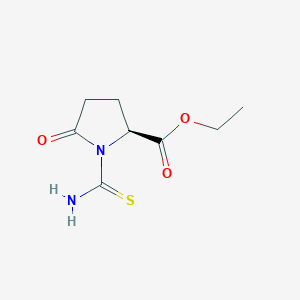
Reactive Violet 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Violet 8 is a type of dye with a red light purple color and appears as a grey purple powder . It belongs to the single azo class and has a molecular formula of C20H12Cl2Na2O8S2 . It is mainly used for dyeing cotton, nylon, silk, and viscose fiber and fabric .
Synthesis Analysis
The manufacturing process of Reactive Violet 8 involves the diazotization of p-Anisidine, coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, condensation with 2,4,6-Trichloro-1,3,5-triazine, and then salting-out .Molecular Structure Analysis
The molecular structure of Reactive Violet 8 is based on a single azo class . The molecular weight is 645.36 .Chemical Reactions Analysis
Reactive Violet 8 reacts with strong sulfuric acid to produce a blue-black color, accompanied by a few purple precipitations . When diluted, it turns into blu-ray red . In concentrated nitric acid, it turns brown and when diluted, it turns into reddish brown .Physical And Chemical Properties Analysis
Reactive Violet 8 is a grey purple powder . It reacts with strong sulfuric acid to produce a blue-black color, accompanied by a few purple precipitations . When diluted, it turns into blu-ray red . In concentrated nitric acid, it turns brown and when diluted, it turns into reddish brown .Safety and Hazards
Reactive Violet 8 is considered hazardous . It is harmful if swallowed, causes serious eye damage, and is suspected of causing cancer . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
将来の方向性
One of the future directions for Reactive Violet 8 is in the field of sustainable chemistry . A cleaner and more sustainable method for dyeing cotton fabric using Reactive Violet 8 has been discussed . It was found that good color characteristics were obtained when cotton fabric was dyed with microwave-treated Reactive Violet 8 dye solution . This suggests that the use of microwave radiation improves the sustainability of the dyeing process .
特性
CAS番号 |
12226-40-3 |
|---|---|
分子式 |
C20H12Cl2N6O8S2.2Na |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




